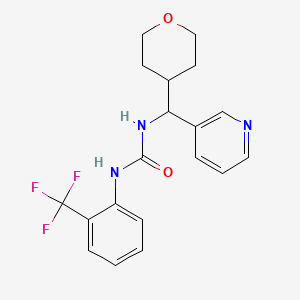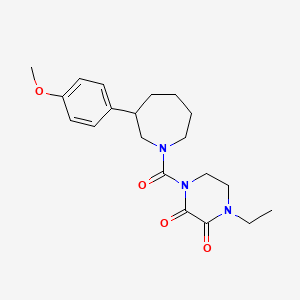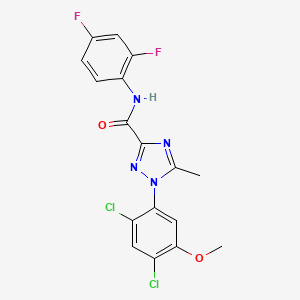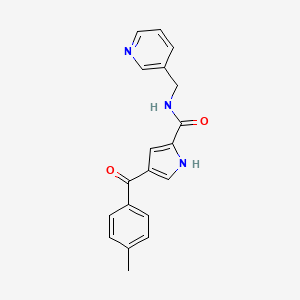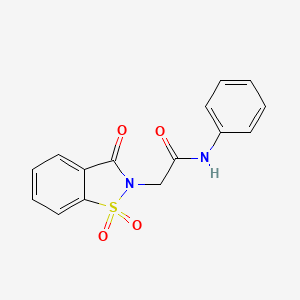
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Descripción general
Descripción
The compound "N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been studied for their potential use in various therapeutic areas, including antimicrobial, antitumor, and as receptor agonists .
Synthesis Analysis
The synthesis of benzothiazole acetamide derivatives often involves the reaction of benzothiazole with acetic acid or acetic anhydride to introduce the acetamide group. For example, N-(benzo[d]thiazol-2-yl) acetamide derivatives were synthesized by refluxing benzothiazoles with acetic acid . Similarly, other derivatives, such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, were synthesized and evaluated for their antimicrobial activity . The synthesis of these compounds is often followed by characterization using various spectroscopic methods to confirm their structures.
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives can be complex, with various substituents affecting the overall geometry and interactions within the crystal. For instance, in the case of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms dihedral angles with the phenyl and thiazole rings, and the molecules are linked into dimers through hydrogen bonds in the crystal . The molecular structure can significantly influence the biological activity and physical properties of these compounds.
Chemical Reactions Analysis
Benzothiazole acetamides can undergo various chemical reactions, including hydrogen bonding, which plays a crucial role in their photophysical properties and crystal assembly. For example, N-(benzo[d]thiazol-2-yl)acetamide molecules form hydrogen-bonded assemblies, which are influenced by the substituents on the benzothiazole moiety . These interactions are essential for the stability and properties of the crystalline material.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamides, such as their pKa values, are critical for their biological activity. The pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined using UV spectroscopic studies, indicating the protonation sites on the molecules . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as drug precursors.
Aplicaciones Científicas De Investigación
Chemistry and Properties
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, as a compound, shares a structural relationship with benzothiazole derivatives, which are known for their broad spectrum of biological and electrochemical activities. These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The chemistry of benzothiazoles is enriched with a variety of structural modifications that lead to significant biological applications. For instance, 2-arylbenzothiazoles are highlighted for their potential as antitumor agents, emphasizing the structural simplicity and ease of synthesis of benzothiazole derivatives for generating chemical libraries aimed at discovering new therapeutic agents (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Applications
Benzothiazole derivatives manifest a wide array of pharmacological activities, which include antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The structural moiety of benzothiazoles is pivotal in the development of chemotherapeutic agents, with numerous studies highlighting their efficacy in treating various diseases. The structural versatility of benzothiazoles allows them to serve as ligands for different biomolecules, which is a significant factor in their medicinal chemistry applications. This has led to an increasing interest in benzothiazole-based compounds as potential therapeutic agents, particularly in cancer treatment. The therapeutic potential of benzothiazoles extends to their applications in antimicrobial, anti-inflammatory, and other biological activities, underscoring their importance in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Synthetic and Analytical Advances
Research into benzothiazoles has also explored their synthetic methodologies and analytical applications. The advancements in the synthesis and transformations of benzothiazole derivatives are notable, with modern approaches focusing on green chemistry principles and atom economy. These methods aim to develop biologically active and industrially demanded compounds through environmentally friendly processes. The review of modern trends in the chemistry of benzothiazoles since 2015 reveals new synthetic methods that are efficient, yield satisfactory products, and offer broad substrate scopes. This progress in benzothiazole chemistry not only facilitates the development of new drugs and materials but also provides new insights into synthetic approaches and patterns of reactivity (Zhilitskaya, Shainyan, & О. Yarosh, 2021).
Propiedades
IUPAC Name |
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c18-14(16-11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)22(17,20)21/h1-9H,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGDPBHAOMGZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)


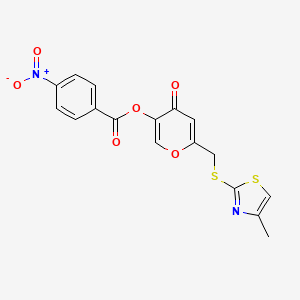
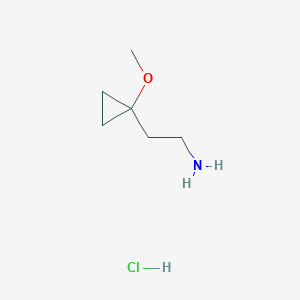
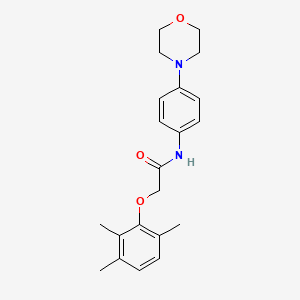
![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)
